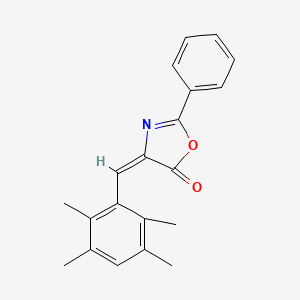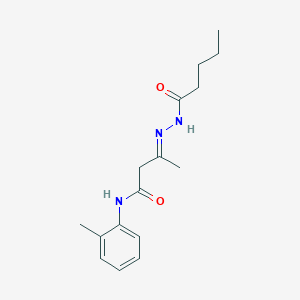![molecular formula C19H17N3O2 B11557170 2-(naphthalen-1-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11557170.png)
2-(naphthalen-1-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a naphthalene ring, a pyridine ring, and a hydrazide linkage
Preparation Methods
The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to form the naphthalen-1-yloxy intermediate.
Condensation with Pyridine-3-carbaldehyde: The naphthalen-1-yloxy intermediate is then condensed with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form the hydrazone linkage.
Hydrazide Formation: The final step involves the reaction of the hydrazone with a hydrazide reagent under controlled conditions to yield the target compound.
Chemical Reactions Analysis
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its role in inhibiting certain enzymes, making it a potential candidate for enzyme inhibition studies.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation .
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C19H17N3O2/c1-14(19(23)22-21-13-15-6-5-11-20-12-15)24-18-10-4-8-16-7-2-3-9-17(16)18/h2-14H,1H3,(H,22,23)/b21-13+ |
InChI Key |
NGQHFFROJROKFO-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CN=CC=C1)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C(=O)NN=CC1=CN=CC=C1)OC2=CC=CC3=CC=CC=C32 |
solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11557095.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11557101.png)
![1,1'-Decane-1,10-diylbis[3-(2,3-dimethylphenyl)urea]](/img/structure/B11557107.png)
![2-Methoxy-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11557116.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11557134.png)

![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11557143.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11557146.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide](/img/structure/B11557157.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11557164.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea](/img/structure/B11557166.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11557177.png)
![N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11557183.png)
